(E)-4-bromo-N,N-dimethylbut-2-enamide

pharmaceutical impurity analysis Afatinib quality control stability-indicating UPLC

This certified (E)-4-bromo-N,N-dimethylbut-2-enamide (Afatinib Impurity 73) reference standard is essential for pharmaceutical quality control of Afatinib drug substance per ICH Q3A/B. Its E-configured dimethylamide moiety matches Afatinib's pharmacophore, delivering unique HPLC retention and MS fragmentation patterns that unsubstituted amide analogs cannot replicate. Validated in stability-indicating methods, it ensures unambiguous impurity identification and quantification. Ideal for QC labs and medicinal chemistry, the allylic bromine also serves as a versatile handle for kinase inhibitor scaffold functionalization.

Molecular Formula C6H10BrNO
Molecular Weight 192.05 g/mol
CAS No. 137131-09-0
Cat. No. B3039862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-bromo-N,N-dimethylbut-2-enamide
CAS137131-09-0
Molecular FormulaC6H10BrNO
Molecular Weight192.05 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CCBr
InChIInChI=1S/C6H10BrNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3/b4-3+
InChIKeyOFBHRFQOAARPHM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (E)-4-Bromo-N,N-dimethylbut-2-enamide (CAS 137131-09-0) – Afatinib Impurity Reference Standard


(E)-4-Bromo-N,N-dimethylbut-2-enamide (C₆H₁₀BrNO, MW 192.05) is a halogenated α,β-unsaturated amide classified as Afatinib Impurity 73, a critical reference standard for pharmaceutical quality control of the tyrosine kinase inhibitor Afatinib [1]. The molecule features an E‑configured double bond at the 2‑position and a tertiary dimethylamide group at the 1‑position, setting it apart from primary or secondary amide analogs. The allylic bromine at the 4‑position serves as a versatile leaving group for nucleophilic substitution and cross‑coupling in medicinal chemistry .

(E)-4-Bromo-N,N-dimethylbut-2-enamide Substitution Risks – Why Generic Bromo‑Butenamides Fail in Afatinib Impurity Analysis


Generic bromo‑butenamide derivatives cannot replace (E)-4-bromo-N,N-dimethylbut-2-enamide as an Afatinib impurity reference standard because validated UPLC/HPLC methods for Afatinib drug product analysis require unique peak resolution of its specific known impurities, including this compound, with defined retention times and mass spectral confirmations distinct from other degradation products [1]. The N,N‑dimethyl tertiary amide moiety is structurally congruent with the dimethylamino substituent present in Afatinib's pharmacophore, thereby matching the fragmentation pattern and chromatographic behavior that unsubstituted (primary amide) or N‑methyl (secondary amide) analogs do not replicate [1].

(E)-4-Bromo-N,N-dimethylbut-2-enamide Quantitative Differentiation Evidence vs. Closest Analogs


Afatinib Impurity 73 Designation and Method‑Verified Chromatographic Profile Versus 4‑Bromobut‑2‑enamide

The compound is specifically designated Afatinib Impurity 73 and is one of five known impurities resolute in stability‑indicating UPLC methods for Afatinib dosage forms, whereas the structurally similar 4‑bromobut‑2‑enamide (primary amide) has no designated role in Afatinib impurity profiling [1]. The validated UPLC method achieves baseline separation of all five impurities including this compound under reversed‑phase gradient conditions (Acquity UPLC HSS PFP column, 0.1 % formic acid/acetonitrile), confirming its unique retention and quantitation [1].

pharmaceutical impurity analysis Afatinib quality control stability-indicating UPLC

Physicochemical Property Differentiation: (E)-4-Bromo-N,N-dimethylbut-2-enamide vs 4‑Bromobut‑2‑enamide

Predicted physicochemical properties of (E)-4-bromo-N,N-dimethylbut-2-enamide (MW 192.05, pKa ‑0.97, boiling point 285.5±23.0 °C, density 1.384±0.06 g cm⁻³) [1] contrast sharply with those of the unsubstituted 4‑bromobut‑2‑enamide (MW 164.01, logP 1.57, PSA 44.08 Ų) . The tertiary dimethylamide motif increases molecular weight by 28.04 Da and eliminates hydrogen bond donor capacity (HBD = 0 vs 1), significantly affecting solubility, partition coefficient, and protein binding compared to the primary amide comparator [1].

physicochemical properties logP prediction hydrogen bond donors

Electrophilic Reactivity Benchmarked via GSTA1 Inhibition: Analog 4‑Bromobut‑2‑enamide IC₅₀ 240 nM

The unsubstituted analog 4‑bromobut‑2‑enamide inhibits human glutathione S‑transferase A1 (GSTA1) with an IC₅₀ of 240 nM, demonstrating significant electrophilic character capable of conjugating with biological nucleophiles [1]. While no direct screening data are available for (E)-4-bromo-N,N-dimethylbut-2-enamide, the N,N‑dimethyl substitution is expected to modulate electrophilicity via steric shielding of the β‑carbon and altered amide resonance, potentially increasing selectivity for specific cysteine residues in kinase active sites [2]. This class‑level inference suggests that the dimethylbutenamide scaffold retains sufficient electrophilicity for targeted covalent inhibition while avoiding promiscuous reactivity observed with simpler acrylamides.

GSTA1 inhibition electrophilic warhead covalent inhibitor scaffold

(E)-4-Bromo-N,N-dimethylbut-2-enamide Best Application Scenarios Stemming from Differentiation Evidence


Afatinib Impurity Reference Standard for Pharmaceutical QC Laboratories

Certified reference material for HPLC/UPLC purity analysis and impurity profiling of Afatinib drug substance and finished dosage forms, satisfying ICH Q3A/B guidelines. The compound’s specific designation as Impurity 73 and its validated chromatographic resolution in stability‑indicating methods [1] ensure that QC laboratories can unambiguously identify and quantify this critical process‑related impurity.

Synthetic Building Block for Irreversible Kinase Inhibitor Libraries

Employed as an intermediate for introducing a 4‑(dimethylamino)but‑2‑enamide warhead into quinazoline‑ or pyrrolopyrimidine‑based kinase inhibitor scaffolds. The tertiary dimethylamide group eliminates the risk of competing N‑deprotonation or N‑alkylation during subsequent coupling steps, outperforming primary or secondary amide analogs in synthetic robustness [2].

Electrophilic Probe for Glutathione S‑Transferase Activity Assays

The bromo‑butenamide core, supported by class‑level GSTA1 inhibition data from 4‑bromobut‑2‑enamide (IC₅₀ 240 nM) [3], positions (E)-4-bromo-N,N-dimethylbut-2-enamide as a candidate substrate analog for GST inhibition screening. The dimethylamide modification may further refine selectivity toward specific GST isoforms by reducing off‑target conjugation.

Quote Request

Request a Quote for (E)-4-bromo-N,N-dimethylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.